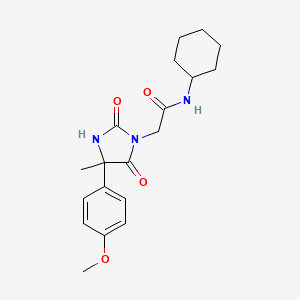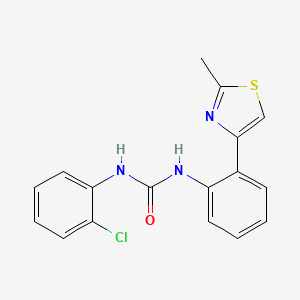
1-(2-Chlorophenyl)-3-(2-(2-methylthiazol-4-yl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Chlorophenyl)-3-(2-(2-methylthiazol-4-yl)phenyl)urea, also known as AG490, is a synthetic compound that belongs to the class of tyrosine kinase inhibitors. It has been extensively studied for its potential use in treating various diseases such as cancer, autoimmune disorders, and inflammatory diseases.
Scientific Research Applications
Corrosion Inhibition
- Corrosion Inhibition in Mild Steel: Compounds structurally similar to 1-(2-Chlorophenyl)-3-(2-(2-methylthiazol-4-yl)phenyl)urea have shown effectiveness as corrosion inhibitors in mild steel. These compounds act as mixed-type inhibitors and form an adsorbed film on the steel surface, protecting it from corrosion in acidic environments like 1 M hydrochloric acid solution (Bahrami & Hosseini, 2012).
Biological Activity
Antitumor Activities
Some urea derivatives, related to 1-(2-Chlorophenyl)-3-(2-(2-methylthiazol-4-yl)phenyl)urea, have demonstrated promising antitumor activities. These compounds were synthesized and evaluated for their efficacy in inhibiting tumor growth (Ling et al., 2008).
Inhibition of Translation Initiation in Cancer Cells
Certain N,N'-diarylureas, similar to the compound , have been identified as potent inhibitors of translation initiation in cancer cells. This suggests their potential as anti-cancer agents, offering a pathway for the development of new cancer treatments (Denoyelle et al., 2012).
Insecticidal Properties
- Insecticidal Activity: Derivatives of urea, structurally related to 1-(2-Chlorophenyl)-3-(2-(2-methylthiazol-4-yl)phenyl)urea, have shown significant insecticidal activities, specifically in disrupting the process of cuticle deposition in insects. This characteristic points towards their potential use as insecticides (Mulder & Gijswijt, 1973).
Pharmaceutical Applications
Antimicrobial and Antitubercular Activities
Some urea derivatives have displayed notable antibacterial, antifungal, and antitubercular properties. These compounds, synthesized from phenothiazine, indicate the potential of urea derivatives in pharmaceutical applications (Sharma et al., 2012).
Anticancer Agents
Furthering the scope in cancer treatment, a series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives have shown significant antiproliferative effects against various cancer cell lines, indicating their potential as new anticancer agents (Feng et al., 2020).
Environmental Impact
- Environmental Degradation Products: Some studies have focused on the environmental impact of similar urea derivatives, particularly their degradation products in water and soil. These studies are crucial in understanding the ecological impact of such compounds (Gatidou et al., 2005).
properties
IUPAC Name |
1-(2-chlorophenyl)-3-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3OS/c1-11-19-16(10-23-11)12-6-2-4-8-14(12)20-17(22)21-15-9-5-3-7-13(15)18/h2-10H,1H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCWPHMNMWXKIES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC=C2NC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-(2-(2-methylthiazol-4-yl)phenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(4-methoxyphenoxy)ethyl]-1H,2H,3H,4H,5H,6H-benzo[f]isoquinoline hydrochloride](/img/structure/B2896925.png)

![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2896931.png)

![1,1-Dimethyl-3-[(1-methylpyrrolidin-2-yl)methyl]urea](/img/structure/B2896933.png)

![(E)-{1-[3-(pyrrolidin-1-yl)-5-(trifluoromethyl)pyridin-2-yl]ethylidene}amino N,N-dimethylcarbamate](/img/structure/B2896936.png)
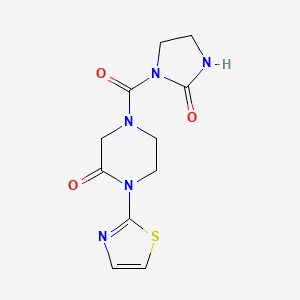
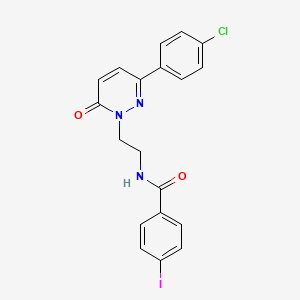
![(E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N,N-diethylprop-2-enamide](/img/structure/B2896940.png)
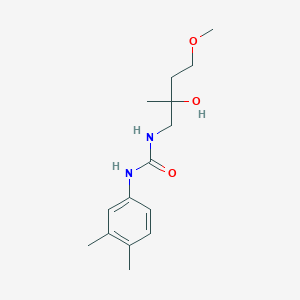
![7-[(2-Methylpropan-2-yl)oxycarbonylamino]-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid](/img/structure/B2896942.png)
![N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2896945.png)
